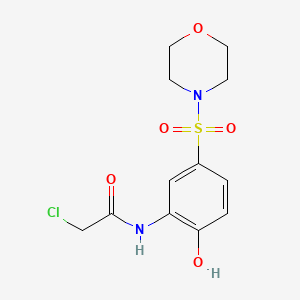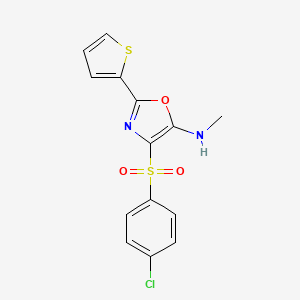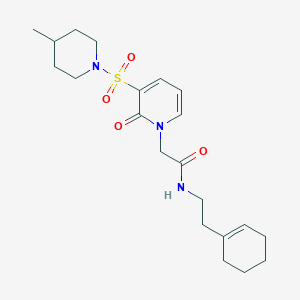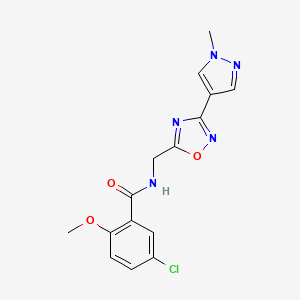
3-Fluoro-5-piperidin-3-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Fluoro-5-piperidin-3-ylphenol” is a compound that contains a phenol group (an aromatic ring with a hydroxyl group), a fluoro group (a single fluorine atom), and a piperidine ring (a six-membered ring with one nitrogen atom). The presence of these functional groups could give this compound unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would consist of a phenol group attached to a piperidine ring with a fluorine atom at the 3rd position of the aromatic ring. Tools like ChemSpider or MolView can be used to draw and analyze the structure of such compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phenol group, the fluoro group, and the piperidine ring. Each of these functional groups has distinct reactivity patterns. For instance, the phenol group can undergo reactions typical of alcohols and aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group and the polarizable aromatic ring could impact its solubility, while the presence of the piperidine ring could influence its basicity .Scientific Research Applications
1. Corrosion Inhibition Properties
Piperidine derivatives, including those structurally related to 3-Fluoro-5-piperidin-3-ylphenol, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).
2. Synthesis of Neuroleptic Butyrophenones
Research has been conducted on the synthesis of neuroleptic butyrophenones using compounds including 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone. Such syntheses are important for the development of neuroleptic agents for metabolic studies (Nakatsuka et al., 1981).
3. Development of Fluorinated N-Heterocycles
3-Fluoro- and trifluoromethylthio-piperidines, which are closely related to this compound, have been used as building blocks in discovery chemistry. A method was reported for accessing analogs of these compounds, allowing chemoselective derivatization with high diastereocontrol (García-Vázquez et al., 2021).
4. Synthesis of Antiproliferative Agents
Novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, structurally similar to this compound, were synthesized and evaluated for their antiproliferative activity. These compounds demonstrated significant effects against various carcinoma cells, indicating potential in cancer therapy (Prasad et al., 2009).
5. Development of 5-HT Receptor Ligands
Fluorinated derivatives of piperidines and indoles, including those related to this compound, were synthesized as ligands for the 5-HT1D receptor. These compounds showed potential in improving oral absorption and bioavailability, important in the development of drugs targeting serotonin receptors (van Niel et al., 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-fluoro-5-piperidin-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-4-9(5-11(14)6-10)8-2-1-3-13-7-8/h4-6,8,13-14H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTUEZHPRJAFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-phenylpyridine](/img/structure/B2429222.png)


![4-{3-[4-(Dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2429228.png)

![N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)




![4-[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2429238.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429243.png)
